(E)-5-(thiophen-2-ylmethylene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one
Description
The compound (E)-5-(thiophen-2-ylmethylene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazol-4(5H)-one derivative featuring:
- Thiophen-2-ylmethylene group: A thiophene ring (five-membered aromatic heterocycle with sulfur) conjugated via a methylene bridge to the thiazol-4(5H)-one core.
- Piperazine substituent: A piperazine ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties.
- Thiazol-4(5H)-one core: A bicyclic structure with a ketone and sulfur atom, common in bioactive molecules.
Properties
IUPAC Name |
(5E)-5-(thiophen-2-ylmethylidene)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS2/c20-19(21,22)13-3-1-4-14(11-13)24-6-8-25(9-7-24)18-23-17(26)16(28-18)12-15-5-2-10-27-15/h1-5,10-12H,6-9H2/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTGLCQYTRMHSE-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=O)C(=CC4=CC=CS4)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=O)/C(=C\C4=CC=CS4)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(thiophen-2-ylmethylene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one, identified by its CAS number 638139-89-6, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a thiazole ring with a thiophene moiety and a piperazine group substituted with a trifluoromethyl phenyl group. Its molecular weight is approximately 354.4 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by the introduction of the thiophene and piperazine substituents. Various methods have been explored to enhance yield and purity, including solvent optimization and temperature control during reactions .
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole derivatives, highlighting their potential in targeting various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
Thiazole derivatives have also shown promise in antimicrobial applications. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains. Research indicates that modifications in the piperazine moiety influence antimicrobial potency, suggesting that further optimization could yield more effective agents against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for enhancing its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increases lipophilicity and cell membrane penetration |
| Piperazine ring alterations | Modulates interaction with biological targets |
| Thiophene incorporation | Enhances binding affinity to specific receptors |
Research indicates that increasing lipophilicity through trifluoromethyl substitutions correlates with improved anti-tuberculosis activity, as observed in related compounds .
Case Studies
- Anticancer Efficacy : A study evaluated the effect of a series of thiazole derivatives on HepG2 cells, where this compound exhibited notable cytotoxicity at concentrations below 10 µM .
- Antimicrobial Testing : In another investigation, various thiazole derivatives were screened against Mycobacterium tuberculosis, revealing that compounds with similar structures to our target showed MIC values below 3.80 µM, indicating strong antimicrobial potential .
Scientific Research Applications
Key Synthetic Routes:
- Condensation Reactions: Involves the formation of the double bond between the thiophene and thiazole moieties.
- Functional Group Transformations: These can include oxidation, reduction, and nucleophilic substitution reactions that allow for the modification of the compound's pharmacological properties.
Biological Activities
Compounds with thiazole and thiophene structures have been associated with various biological activities, including:
- Antimicrobial Activity: The compound's structural components may enhance its ability to inhibit bacterial growth or fungal infections.
- Anticancer Properties: Preliminary studies suggest potential efficacy against certain cancer cell lines, likely due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
- Neuropharmacological Effects: The piperazine moiety may contribute to central nervous system activity, making it a candidate for further investigation in treating neurological disorders.
Research Findings and Case Studies
Recent studies have explored the pharmacological potential of this compound through various experimental approaches:
Table 1: Summary of Biological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Testing | Inhibition of bacterial strains | |
| Cytotoxicity Assays | Induced apoptosis in cancer cell lines | |
| Neuropharmacological Effects | Potential anxiolytic effects observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in the Benzylidene/Thiophenemethylene Group
(a) (E)-5-Benzylidene Derivatives ()
Compounds such as (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (e.g., 8d, 8f) replace the thiophene ring with substituted benzylidene groups. These derivatives exhibit enhanced antibacterial activity against E. coli (Gram-negative) compared to gentamycin, likely due to the nitro group’s electron-withdrawing effects and oxadiazole’s planar geometry .
Key Difference : The thiophen-2-ylmethylene group in the target compound may offer improved π-π stacking with biological targets compared to benzylidene, given sulfur’s polarizability .
(b) (Z)-5-(Substituted Benzylidene) Analogues ()
(Z)-isomers of thiazol-4(5H)-one derivatives (e.g., 6a–j ) demonstrate that stereochemistry critically affects bioactivity. The (E)-configuration in the target compound may confer distinct binding modes compared to (Z)-isomers due to spatial arrangement differences .
Piperazine Substituent Modifications
(a) 4-(4-Methylphenyl)piperazine Derivatives ()
The compound (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one replaces the 3-(trifluoromethyl)phenyl group with a p-tolyl group.
(b) Piperazine-Free Analogues ()
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one substitutes piperazine with piperidine, eliminating a nitrogen atom. Piperidine’s reduced basicity may decrease solubility and hydrogen-bonding capacity compared to piperazine derivatives .
Thiazol-4(5H)-one Core Modifications
(a) Thiazol-4-one vs. Thiazolidin-4-one ()
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-mercaptothiazol-4(5H)-one introduces a mercapto group at position 2.
(b) Oxadiazole Hybrids ()
The incorporation of 1,3,4-oxadiazole (e.g., in 8a–j ) introduces additional hydrogen-bond acceptors, improving Gram-negative antibacterial activity. The target compound lacks this motif but compensates with a trifluoromethyl group for lipophilicity .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
- Thiazolone Core Formation : Condense thioglycolic acid with an appropriate carbonyl precursor (e.g., substituted thiophene aldehydes) under reflux in 1,4-dioxane with catalytic piperidine (0.5 mL per 0.01 mol substrate) to form the thiazolidinone intermediate .
- Piperazine Incorporation : Introduce the 4-(3-(trifluoromethyl)phenyl)piperazine moiety via nucleophilic substitution or coupling reactions. Use anhydrous acetone or ethanol as solvents, with triethylamine as a base, and reflux for 5–12 hours .
- Purification : Recrystallize the final product from ethanol or 1,4-dioxane to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic signals:
- Thiophene protons at δ 6.8–7.5 ppm (multiplet) .
- Piperazine N-CH2 groups at δ 2.5–3.5 ppm .
- Trifluoromethyl (-CF₃) as a singlet at δ ~120 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and thiazole C=N at 1580–1620 cm⁻¹ .
- X-ray Crystallography : Resolve the (E)-configuration of the thiophen-2-ylmethylene group via single-crystal analysis (e.g., C–H···O hydrogen bonding patterns) .
Advanced Research Questions
Q. How can in vitro cytotoxicity be systematically evaluated against cancer cell lines?
Methodological Answer:
- Cell Culture : Use human cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) maintained in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine at 37°C/5% CO₂ .
- Assay Protocol :
- Treat cells with the compound (0.1–100 µM) for 48 hours.
- Quantify viability via sulforhodamine B (SRB) assay: Fix cells with 10% trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm .
- Compare IC₅₀ values with reference agents (e.g., CHS-828) .
- Data Analysis : Normalize results to vehicle controls (DMSO ≤0.5%) and use nonlinear regression for dose-response curves .
Q. What strategies are effective for elucidating the mechanism of action in anticancer studies?
Methodological Answer:
- Molecular Docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina. Prepare the compound’s 3D structure with Open Babel and optimize protonation states at physiological pH .
- Enzymatic Assays : Test inhibition of kinases (e.g., PI3K, MAPK) using ADP-Glo™ kits. Incubate the compound with recombinant enzymes and ATP, then measure luminescence .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis regulators like Bcl-2/Bax) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications :
- Functional Group Analysis :
- Introduce electron-withdrawing groups (e.g., -NO₂) to the trifluoromethylphenyl moiety to enhance target binding .
- Replace the thiazolone carbonyl with thiourea to evaluate hydrogen-bonding contributions .
- Biological Validation : Screen analogs against a panel of cell lines and correlate structural changes with IC₅₀ shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
